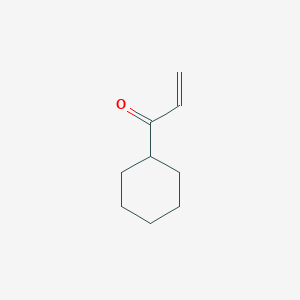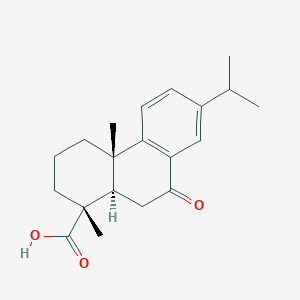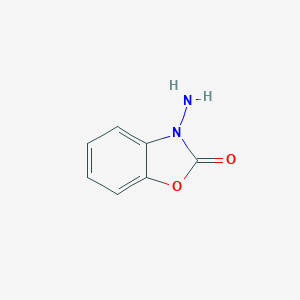
3-Aminobenzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminobenzoxazol-2(3H)-one, also known as ABOX, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This heterocyclic compound is composed of a benzoxazole ring and an amino group, making it a versatile molecule that can be used in various chemical reactions and biological processes. In
Applications De Recherche Scientifique
ABX has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, ABX has been shown to possess antimicrobial, antiviral, and anticancer properties. ABX has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. In analytical chemistry, ABX has been used as a derivatizing agent for the determination of amino acids and peptides.
Mécanisme D'action
The mechanism of action of ABX is not well understood, but it is believed to involve the inhibition of enzymes or receptors that are involved in various biological processes. ABX has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. ABX has also been shown to inhibit the growth of bacterial and viral cells by interfering with their metabolic processes.
Effets Biochimiques Et Physiologiques
ABX has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that ABX can induce apoptosis, or programmed cell death, in cancer cells. ABX has also been shown to inhibit the growth of bacterial and viral cells by disrupting their metabolic processes. In vivo studies have shown that ABX can reduce the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
ABX has several advantages for lab experiments, including its versatility as a building block for the synthesis of novel materials, its fluorescent properties for the detection of metal ions, and its antimicrobial and antiviral properties for the development of new drugs. However, ABX also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of ABX, including the development of new drugs for the treatment of cancer and infectious diseases, the synthesis of novel materials with unique properties, and the development of new analytical methods for the determination of amino acids and peptides. Additionally, further studies are needed to elucidate the mechanism of action of ABX and to explore its potential applications in other fields, such as catalysis and nanotechnology.
In conclusion, 3-Aminobenzoxazol-2(3H)-one is a versatile organic compound that has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of ABX and to develop new applications for this promising molecule.
Méthodes De Synthèse
The synthesis of ABX involves the condensation of 2-aminophenol with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the benzoxazole ring. The amino group is introduced by the addition of ammonia or an amine to the reaction mixture. The purity of the synthesized ABX can be improved by recrystallization or column chromatography.
Propriétés
Numéro CAS |
17823-06-2 |
|---|---|
Nom du produit |
3-Aminobenzoxazol-2(3H)-one |
Formule moléculaire |
C7H6N2O2 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
3-amino-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H6N2O2/c8-9-5-3-1-2-4-6(5)11-7(9)10/h1-4H,8H2 |
Clé InChI |
QNYMGRSWHDGVEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=O)O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




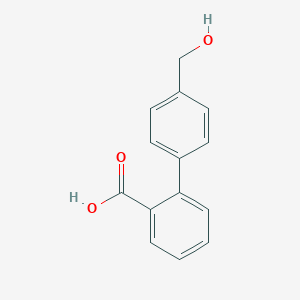
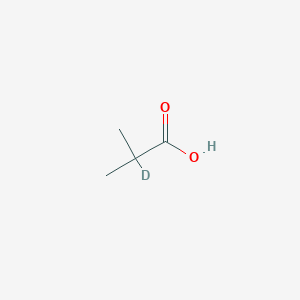
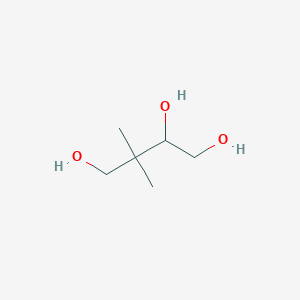
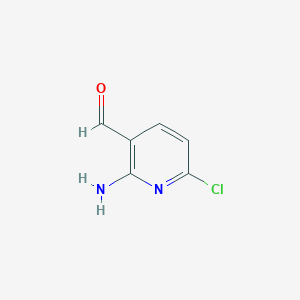
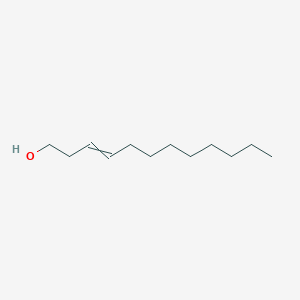
![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)
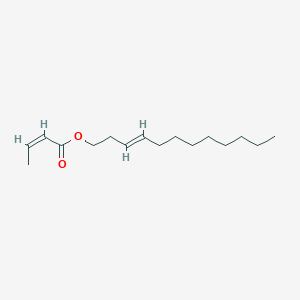
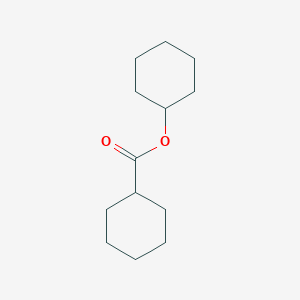
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)


